molecular formula C14H17F2NO4S B2975439 N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 1798619-03-0

N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No. B2975439
CAS RN: 1798619-03-0
M. Wt: 333.35
InChI Key: ZILHJWNNXTXMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide, commonly known as CHDI-340246, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound was developed as a potential treatment for various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism Of Action

CHDI-340246 exerts its effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in cancer progression and inflammation. By inhibiting BRD4, CHDI-340246 can prevent the expression of genes that are involved in these processes.
Biochemical and Physiological Effects:
In addition to its effects on cancer and inflammation, CHDI-340246 has been shown to have other biochemical and physiological effects. It has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, CHDI-340246 has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the advantages of CHDI-340246 is its high potency and selectivity for BRD4. This makes it a useful tool for studying the role of BRD4 in various biological processes. However, one limitation of CHDI-340246 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its high lipophilicity can lead to non-specific binding to other proteins and membranes.

Future Directions

There are several future directions for the study of CHDI-340246. One potential application is in combination therapy with other chemotherapeutic agents. It has been shown to enhance the efficacy of other drugs, and further studies could investigate its potential in combination with other agents. Another area of research could focus on the development of more potent and selective BRD4 inhibitors. Finally, the role of BRD4 in other biological processes, such as epigenetic regulation and DNA damage response, could be further investigated using CHDI-340246 as a tool.

Synthesis Methods

The synthesis of CHDI-340246 involves several steps, including the reaction of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)acetamide with difluoromethylsulfone, followed by the reaction with 2-aminobenzamide. The final product is obtained after several purification steps, including crystallization and column chromatography.

Scientific Research Applications

CHDI-340246 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been demonstrated to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin. CHDI-340246 has also been investigated for its anti-inflammatory and immunomodulatory properties, making it a potential treatment for autoimmune disorders.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4S/c1-14(19,9-6-7-9)8-17-12(18)10-4-2-3-5-11(10)22(20,21)13(15)16/h2-5,9,13,19H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILHJWNNXTXMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide

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